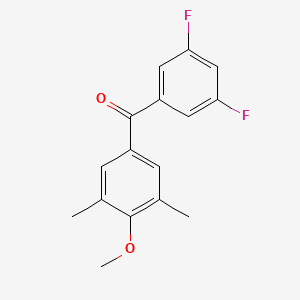

3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Description

Chemical Identity and Structural Characterization

Molecular Identity and Registry Information

CAS Number and Database Identifiers

The compound 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone has been assigned the Chemical Abstracts Service registry number 844885-20-7, which serves as its unique chemical identifier in scientific databases and literature. This registration facilitates standardized identification across various chemical databases and regulatory systems worldwide. The compound has been catalogued in the PubChem database under the Compound Identifier 2758275, establishing it as a recognized chemical entity within the National Center for Biotechnology Information chemical database system.

Additional database identifiers further enhance the compound's traceability and accessibility within scientific information systems. The DSSTox Substance Identifier DTXSID60374254 provides linkage to the Distributed Structure-Searchable Toxicity database, while the AKOS identifier AKOS016018466 connects the compound to commercial chemical supplier databases. The Wikidata identifier Q82162777 establishes the compound's presence in collaborative knowledge databases. These multiple identifier systems ensure comprehensive cross-referencing capabilities across diverse chemical information platforms and facilitate accurate compound identification in research and commercial applications.

The systematic cataloguing of this compound across multiple databases reflects its recognition as a distinct chemical entity worthy of scientific investigation and potential commercial interest. The creation date of July 19, 2005, in the PubChem database indicates the compound's relatively recent emergence in chemical literature, with the most recent modification occurring on May 24, 2025, suggesting ongoing research interest and database maintenance.

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is (3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone, which precisely describes the structural arrangement of functional groups and substitution patterns. This nomenclature follows established IUPAC conventions for naming aromatic ketones, specifically benzophenones, where the methanone designation indicates the carbonyl linkage between the two substituted aromatic rings. The systematic name unambiguously identifies the positions and nature of all substituents, ensuring accurate structural interpretation.

Alternative designations for this compound include several synonymous chemical names that reflect different naming conventions and database requirements. The compound is also known as this compound, which represents a common naming pattern for benzophenone derivatives that emphasizes the parent benzophenone structure while specifying substituent positions. Commercial chemical suppliers may employ the designation AKOS016018466 for inventory and procurement purposes, while regulatory databases utilize the DTXSID60374254 identifier for toxicological data management.

The systematic approach to nomenclature ensures that the compound can be accurately identified regardless of the specific naming convention employed in different scientific or commercial contexts. The consistency between the IUPAC name and alternative designations confirms the established structural assignment and facilitates clear communication among researchers, regulatory authorities, and commercial entities working with this chemical compound.

Molecular Formula and Weight

The molecular formula C₁₆H₁₄F₂O₂ provides fundamental compositional information about this compound, indicating the precise number and types of atoms present in each molecule. This formula reveals the compound contains sixteen carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and two oxygen atoms, establishing the basic elemental composition that underlies all chemical and physical properties. The presence of fluorine atoms distinguishes this compound from many other benzophenone derivatives and contributes to its unique characteristics.

The molecular weight of 276.28 grams per mole represents a computationally derived value based on the summation of atomic weights for all constituent atoms. This molecular weight places the compound within the medium molecular weight range for organic aromatic compounds, influencing properties such as volatility, solubility, and membrane permeability. The specific value of 276.28 g/mol provides essential information for stoichiometric calculations, analytical method development, and physical property predictions.

Table 1: Molecular Composition and Weight Data

The molecular formula and weight data provide foundation information for understanding the compound's chemical behavior and potential applications. The relatively high fluorine content, representing approximately 13.8% of the total molecular weight, significantly influences the compound's electronic properties and chemical reactivity patterns. The balanced composition of aromatic carbon content with heteroatomic substituents creates opportunities for diverse chemical interactions and potential biological activities.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVPLMNDRITGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374254 | |

| Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-20-7 | |

| Record name | (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of Substituted Aromatics

The core benzophenone structure is commonly synthesized by Friedel-Crafts acylation of a substituted benzene with an acid chloride or anhydride. For this compound:

- The 4-methoxy-3,5-dimethylbenzene derivative serves as the aromatic substrate.

- The acylating agent is a 3,5-difluorobenzoyl chloride or equivalent.

- Traditional Lewis acids like AlCl3 are often used but can lead to harsh conditions and side reactions.

- A patented process (WO2001051440A1) describes a milder method using graphite or graphite combined with FeCl3 as catalysts, which operate at 25–180 °C with low catalyst loading (0.001–1.0 mole %) and in the presence of water to improve yield and purity while minimizing toxic waste.

Fluorination Techniques

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization

- The use of graphite/FeCl3 catalysts in acylation reactions represents a significant advancement over classical Friedel-Crafts methods, offering milder reaction conditions and environmentally friendlier processes with high selectivity and yield.

- The presence of water during acylation improves catalyst efficiency and reduces by-products.

- The stepwise introduction of substituents allows for better control over regioselectivity and functional group compatibility.

- Purification techniques such as bulb tube distillation and solvent extraction are critical for isolating high-purity 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances reactivity and stability, making it a valuable precursor in the development of fluorinated compounds. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its reactivity in various chemical reactions.

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have suggested that similar benzophenone derivatives possess antimicrobial properties. The presence of fluorine can enhance binding affinity to biological targets, potentially leading to inhibition of bacterial growth or activity.

- Pharmacological Potential : Due to its structural similarity to other bioactive compounds, this compound is being investigated for its potential as a pharmacological agent. Its unique substitution pattern may allow it to interact with specific enzymes or receptors in biological systems.

Material Science

The compound is also utilized in the development of UV-absorbing materials and photostabilizers. Its ability to absorb ultraviolet light makes it suitable for applications in coatings and plastics where UV protection is essential. This property is particularly valuable in enhancing the durability and longevity of materials exposed to sunlight.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various benzophenone derivatives found that compounds with fluorinated substituents exhibited enhanced activity against certain bacterial strains. The research demonstrated that this compound could inhibit the growth of Gram-positive bacteria more effectively than its non-fluorinated counterparts.

Case Study 2: UV Protection in Polymers

In material science applications, research has shown that incorporating this compound into polymer formulations significantly improved UV stability. The compound's ability to absorb harmful UV radiation helped maintain the integrity and color of the polymers over extended periods when exposed to sunlight.

Case Study 3: Pharmacological Investigations

Preliminary pharmacological studies suggest that this compound may interact with specific receptors involved in inflammatory pathways. In vitro assays revealed that it could modulate cellular responses associated with inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets through its fluorine atoms and aromatic rings. The fluorine atoms can form strong hydrogen bonds and interact with electron-rich sites, while the aromatic rings can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 845781-08-0)

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

- Structure : Chlorine replaces fluorine at 3,4-positions.

- Properties : Chlorine’s larger atomic radius and lower electronegativity increase molecular weight and polarizability, enhancing van der Waals interactions. This may improve thermal stability but reduce metabolic stability in biological applications .

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6)

- Structure : Single chlorine at the 3-position.

- Applications : Used in organic synthesis; the absence of fluorine reduces electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Non-Halogenated Analogs

4'-Methoxy-3',5'-dimethylacetophenone

- Structure : Lacks the second benzene ring and fluorine atoms.

- Impact: Simplified structure reduces conjugation, lowering UV absorption and photostability.

Complex Derivatives

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone

- Structure: Incorporates a dioxane ring and valerophenone backbone.

- Properties: Increased molecular weight (334.45 g/mol) and steric bulk reduce solubility in polar solvents. Potential use in polymer chemistry or as a stabilizer .

Physicochemical and Functional Comparisons

Substituent Effects on Properties

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, favoring pharmacokinetics in drug design. Chlorine’s polarizability improves thermal stability but may increase toxicity .

Self-Assembly and Nanoparticle Formation

- The target compound’s methyl and methoxy groups balance hydrophobicity and solubility, enabling uniform nanoparticle formation (PDI ~0.3–0.4) as seen in fluorinated analogs with nonyl chains . Ethyl or shorter chains result in heterogeneous aggregates (PDI ~1), underscoring the importance of substituent size .

Biological Activity

3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F2O2. The presence of fluorine atoms is known to influence the pharmacokinetic properties of compounds, including metabolic stability and binding affinity to biological targets.

Key Structural Features:

- Fluorine Atoms : Two fluorine atoms enhance lipophilicity and metabolic stability.

- Methoxy Group : Contributes to the compound's solubility and reactivity.

- Dimethyl Substituents : May affect steric hindrance and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The fluorine atoms play a crucial role in increasing binding affinity to target sites, thereby modulating various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can lead to activation or inhibition of signaling pathways relevant to disease processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine often enhances the activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| 5-Fluorobenzothiazole | Antitumor | <10 |

Anticancer Properties

Fluorinated compounds are frequently investigated for their anticancer potential. In vitro studies have shown that similar fluorinated benzophenones can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Studies

- Antitumor Activity : A study evaluated the effects of various fluorinated derivatives on MCF-7 cells. Compounds structurally related to this compound demonstrated significant cytotoxicity, suggesting a promising avenue for further research in cancer therapeutics .

- Metabolic Stability : Research focused on optimizing the metabolic properties of fluorinated compounds indicated that increasing fluorination could reduce oxidative metabolism, thus enhancing bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR to resolve fluorine and methyl group environments, IR spectroscopy to identify carbonyl (C=O) and methoxy (C-O) stretches, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, fluorinated benzoic acids (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) were characterized using NMR and IR to assign substituent positions and verify purity .

Q. How can synthetic routes for fluorinated benzophenones be adapted for this compound?

- Methodological Answer : Adapt Friedel-Crafts acylation or Ullmann coupling using 3,5-difluorophenyl precursors and methoxy/methyl-substituted benzoyl chlorides. Evidence from related compounds (e.g., 4,4'-difluorobenzophenone) highlights halogen substitution and catalytic carbonylation as viable strategies . Optimize reaction conditions (e.g., Lewis acid catalysts, temperature) to minimize side reactions from electron-withdrawing fluorine groups.

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradual addition of a non-polar solvent (hexane or ether) to induce crystallization. Similar fluorinated benzophenones exhibit low solubility in water, necessitating mixed-solvent systems . Monitor purity via melting point analysis and compare with literature data (if available).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-311++G(d,p)) to model ground-state geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Becke’s exchange-correlation functional ( ) and Lee-Yang-Parr correlation ( ) are validated for fluorinated aromatics, providing accurate thermochemical data and charge distribution maps .

Q. What experimental strategies assess this compound’s potential as a photoinitiator in polymer chemistry?

- Methodological Answer : Design UV-vis spectroscopy experiments to measure absorption maxima (likely 250–350 nm due to benzophenone’s π→π* transitions). Use electron paramagnetic resonance (EPR) to detect radical formation under UV irradiation. Compare kinetics with commercial photoinitiators (e.g., 2-hydroxy-4-methoxybenzophenone) to evaluate efficiency .

Q. How does steric hindrance from 3',5'-dimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Perform Buchwald-Hartwig amination or Suzuki-Miyaura coupling with varying catalysts (Pd/XPhos) and compare yields to unsubstituted analogs. Steric effects may reduce coupling efficiency, requiring larger ligand frameworks or elevated temperatures. Refer to studies on substituted benzophenones ( ) for mechanistic insights .

Q. What strategies resolve contradictions in reported photostability data for fluorinated benzophenones?

- Methodological Answer : Conduct accelerated aging studies under controlled light/oxygen conditions. Use HPLC-MS to track degradation products and compare with computational predictions (DFT) of bond dissociation energies. Cross-reference findings with structurally similar compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.